Vinpocetine

Overview

Description

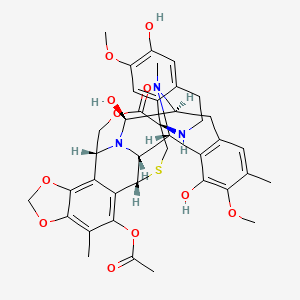

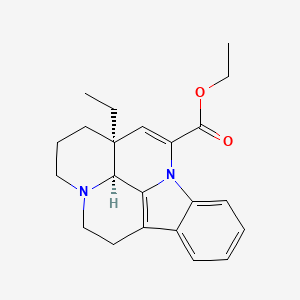

Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine . It is also known as ethyl apovincaminate . It has been used in many Asian and European countries for the treatment of cerebrovascular disorders such as stroke and dementia .

Synthesis Analysis

Vinpocetine is a semi-synthetic indole alkaloid of Vincamine . Five primary methodologies were employed for the synthesis of Vinpocetine derivatives. These included substitution on the A ring to modify the 14-ester group, alteration of the 16-ethyl group, simplification of the D and E rings, and modification of the conformation of Vinpocetine .

Molecular Structure Analysis

Vinpocetine is a man-made chemical similar to a substance found in the periwinkle plant (Vinca minor) . It is a semi-synthetic indole alkaloid of Vincamine .

Chemical Reactions Analysis

The solubilization process of vinpocetine was found to be endothermic, non-spontaneous, and entropy-driven . The reaction system was stirred and cooled below 10 °C, adjust the pH to about 7 by adding 30% of sodium hydroxide solution .

Physical And Chemical Properties Analysis

Vinpocetine has a high degree of lipid solubility and easily crosses the blood–brain barrier into brain tissue . The solubility of vinpocetine was found to be less in water and better in non-polar solvents .

Scientific Research Applications

Clinical Pharmacology

Vinpocetine is used in the context of clinical pharmacology . The main and active metabolite of vinpocetine is apovincaminic acid (AVA) . The population pharmacokinetic (PopPK) model for AVA could be helpful in ensuring the more effective and safer use of vinpocetine in the future .

Treatment of Ischemic Stroke

Vinpocetine and its derivatives are extensively employed in the treatment of ischemic stroke . They serve as effective cerebrovascular vasodilators .

Neuroprotection

Vinpocetine can be utilized for neuroprotection . It has the potential to protect neurons from damage or degeneration .

Anti-inflammatory Purposes

Vinpocetine has anti-inflammatory properties . It can be used to reduce inflammation in the body .

Anti-aging Interventions

Vinpocetine can be used for anti-aging interventions . It has the potential to slow down the aging process .

Insomnia Treatment

Vinpocetine can be used in the treatment of insomnia . It can help improve sleep quality .

Antidepressant Effects

Vinpocetine has antidepressant effects . It can be used to treat symptoms of depression .

Mechanism of Action

Target of Action

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine , primarily targets the phosphodiesterase enzyme 1 (PDE-1) . It also interacts with sodium channels and calcium influx . Furthermore, it has been found to have an effect on mitochondrial mechanisms , including mitochondrial calcium efflux .

Mode of Action

Vinpocetine’s mode of action involves several potential effects: blockage of sodium channels , reduction of cellular calcium influx , and antioxidant activity . It inhibits PDE-1, leading to an increase in cAMP and cGMP levels . This inhibition of PDE-1 and the subsequent increase in cyclic nucleotides can activate a series of kinases that phosphorylate transcription factors, leading to the expression of plasticity-related genes .

Biochemical Pathways

Vinpocetine affects various biochemical pathways. It inhibits the expression of nuclear factor kappa B (NF-κB) through stabilization of IκB, an inhibitor of NF-κB . This leads to a reduction in the release of pro-inflammatory cytokines from macrophages . Additionally, it has been suggested that vinpocetine can inhibit PDE-1 in isolated rabbit aorta , and prevent IκB degradation and the subsequent translocation of NF-κB to the cell nucleus .

Pharmacokinetics

Vinpocetine is quickly absorbed after oral ingestion and rapidly crosses the blood-brain barrier, allowing it to directly affect brain function . It has a short half-life of around 2 to 4 hours, which means it is quickly metabolized and eliminated from the body . The main and active metabolite of vinpocetine is apovincaminic acid (AVA) . A population pharmacokinetic model for AVA has been proposed based on a study in healthy volunteers with three different formulations of vinpocetine .

Result of Action

The molecular and cellular effects of vinpocetine’s action are diverse. It has been shown to have neuroprotective effects , reducing neuroinflammation and improving synaptic plasticity and cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca +\u20092 overloads . Furthermore, it has been found to have anti-inflammatory properties , blocking monocyte adhesion and migration by inhibiting the expression of pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of vinpocetine can be influenced by various environmental factors. Inflammation is a key factor at all stages of atherosclerosis progression, a condition that vinpocetine has been shown to be effective against . Cells involved in the pathogenesis of atherosclerosis are activated by soluble factors and cytokines that influence the development of the disease . Therefore, the anti-inflammatory properties of vinpocetine can play a significant role in its efficacy in such environments.

Safety and Hazards

Future Directions

Vinpocetine has some promising efficacy in patients with ischemic stroke when used in the acute stage in reducing the disability . More double-blind, placebo-controlled RCTs of adequate sample size are needed before making recommendations for the routine administration of vinpocetine for all patients with acute ischemic stroke . Vinpocetine could be effective in the management of Parkinson’s disease . It also has potential in treating cardiovascular diseases .

properties

IUPAC Name |

ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-IRLDBZIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023740 | |

| Record name | Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Vinpocetine | |

CAS RN |

42971-09-5 | |

| Record name | Vinpocetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinpocetine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinpocetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | vinpocetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinpocetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINPOCETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543512OBTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

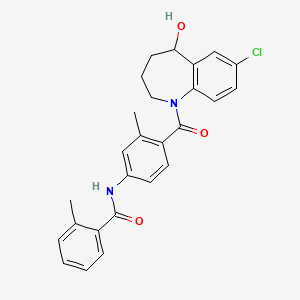

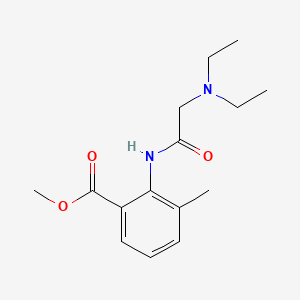

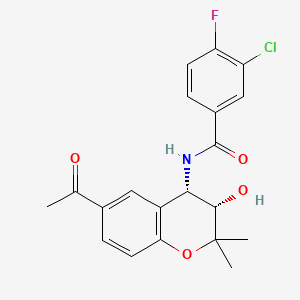

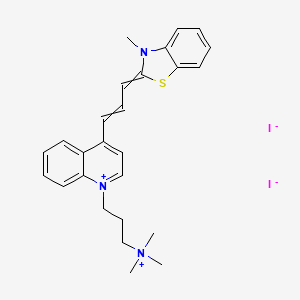

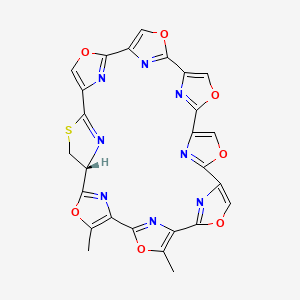

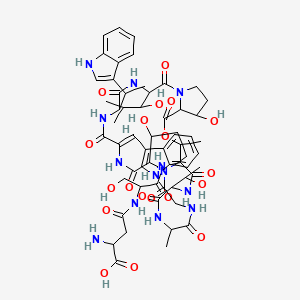

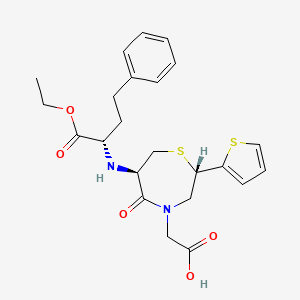

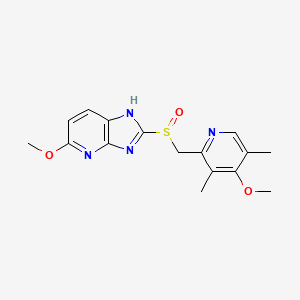

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

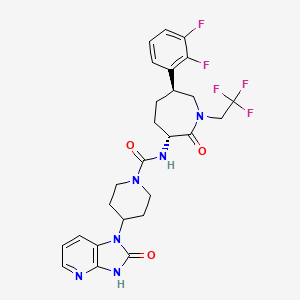

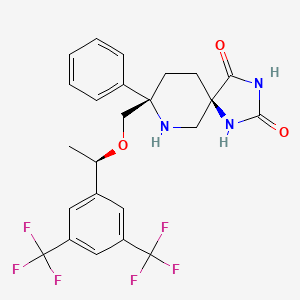

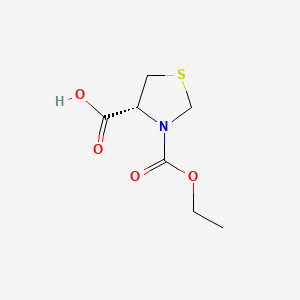

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.